N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Description
“N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide” is a complex organic compound. It appears to contain an adamantyl group (a type of diamondoid), a furan ring, a thiazolidine ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the furan and thiazolidine rings would add additional complexity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The adamantyl group is known for its stability, while the furan ring can participate in various reactions due to the presence of the oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the adamantyl group could impact its solubility and stability, while the furan and thiazolidine rings could influence its reactivity .
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yields thiosemicarbazones demonstrating marked broad-spectrum antibacterial activities and good activity against Candida albicans. Additionally, compounds exhibited significant anti-proliferative activity towards human tumor cell lines, indicating potential for antimicrobial and cancer therapeutic applications (Al-Mutairi et al., 2019).
Insights from Crystallographic and QTAIM Analysis
Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and structurally analyzed, revealing important intra- and intermolecular interactions. Such studies provide insight into the nature of noncovalent interactions, which are crucial for designing compounds with specific biological activities (El-Emam et al., 2020).
Antitumor Screening
A preparative procedure for the synthesis of thiazolidin-based compounds showed moderate antitumor activity against malignant tumor cells, particularly the UO31 renal cancer cell line. This suggests potential utility in developing antitumor agents (Horishny & Matiychuk, 2020).
Heterocyclic System Construction
Research on constructing various heterocyclic systems based on adamantane derivatives, including pyrrolines, pyrroles, and thiophenes, has shown potential for synthesizing novel compounds with varied biological activities (Baimuratov et al., 2021).
Anti-HIV Activity
Studies on thiazolidin-4-ones bearing a lipophilic adamantyl substituent demonstrated modest anti-HIV-1 activity, highlighting the significance of the adamantane moiety in antiviral drug design (Balzarini et al., 2007).
properties
IUPAC Name |
N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c24-18(22-21-10-13-6-14(11-21)8-15(7-13)12-21)3-4-23-19(25)17(28-20(23)27)9-16-2-1-5-26-16/h1-2,5,9,13-15H,3-4,6-8,10-12H2,(H,22,24)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJLDQPUYJJMJ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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